2-(2,4-Dichlorophenyl)-N-hydroxy-2-oxoacetimidoyl chloride
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Overview
Description
2-(2,4-Dichlorophenyl)-N-hydroxy-2-oxoacetimidoyl chloride is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of dichlorophenyl and oxoacetimidoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-N-hydroxy-2-oxoacetimidoyl chloride typically involves the reaction of 2,4-dichlorophenyl isocyanate with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial to maintain the quality and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-N-hydroxy-2-oxoacetimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorophenyl oxoacetate, while reduction can produce dichlorophenyl hydroxyacetate.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-N-hydroxy-2-oxoacetimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-N-hydroxy-2-oxoacetimidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A herbicide with similar dichlorophenyl structure but different functional groups.
2,4-Dichlorophenol: A precursor to various chemical compounds, including herbicides and disinfectants.
Uniqueness
2-(2,4-Dichlorophenyl)-N-hydroxy-2-oxoacetimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H4Cl3NO2 |
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Molecular Weight |
252.5 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride |
InChI |
InChI=1S/C8H4Cl3NO2/c9-4-1-2-5(6(10)3-4)7(13)8(11)12-14/h1-3,14H |
InChI Key |
LVELDRYIYNSWPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(=NO)Cl |
Origin of Product |
United States |
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